N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that features a tetrazole ring, which is known for its stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common route might include:
Formation of the Tetrazole Ring: Starting with a precursor such as an azide and a nitrile, the tetrazole ring can be formed through a 1,3-dipolar cycloaddition.
Coupling Reactions: The tetrazole intermediate can then be coupled with the appropriate ethoxyphenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow chemistry to ensure efficiency and safety. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Conditions like Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or acyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of new polymers or materials with unique properties.
Biology and Medicine
Pharmacology: The compound may exhibit bioactivity, making it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Use in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The tetrazole ring is known to mimic carboxylic acids, potentially binding to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(4-ethoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide: A positional isomer with similar properties but different spatial arrangement.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanamide: A structural isomer with a different tetrazole ring configuration.
Uniqueness
The specific arrangement of ethoxy and methoxy groups, along with the tetrazole ring, may confer unique bioactivity or material properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-27-16-10-6-14(7-11-16)20-19(25)17(18-21-23-24-22-18)12-13-4-8-15(26-2)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAKTYKPWAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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